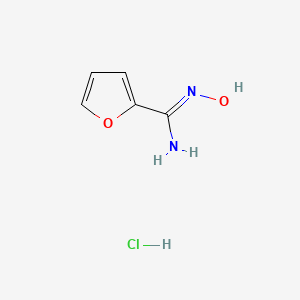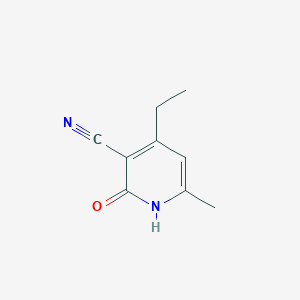
4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Vue d'ensemble
Description
4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as EMDC, is a chemical compound that has been widely studied for its potential applications in scientific research. EMDC is a heterocyclic compound that contains both a pyridine and a cyano group, making it a versatile building block for the synthesis of various organic molecules.
Applications De Recherche Scientifique
Spectroscopic Analysis and Structural Features
Research on pyridine derivatives, including those structurally related to 4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, involves comprehensive studies on their synthesis and structural characterization. These compounds are analyzed using techniques like IR, NMR, and electronic spectroscopy. The optical properties are explored through UV–vis absorption and fluorescence spectroscopy, providing valuable information about their emission spectra in various solvents. This research aids in understanding the impact of different substituents on these properties (Cetina, Tranfić, Sviben, & Jukić, 2010).
Synthesis and Tautomeric Forms
Innovative methods for synthesizing tautomeric forms of related pyridine derivatives have been developed, utilizing techniques like microwave-assisted chemistry. The structures of these compounds are confirmed using various spectroscopic methods, and their tautomeric forms are studied in detail through NMR spectroscopy and theoretical calculations (Ajaj et al., 2013).
Material Science Applications
The study of dihydropyridine derivatives extends to material science, where their physical properties like density, sound speed, and viscosity are measured in different solvents at various temperatures. Such research provides insights into solute-solvent and solute-solute interactions, crucial for understanding their behavior in different mediums (Baluja & Talaviya, 2016).
Antimicrobial and Antifibrotic Activities
Some pyridine derivatives, including compounds similar to 4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, have been studied for their potential biological activities. They exhibit antimicrobial properties against various microorganisms and demonstrate promising activity against tuberculosis. Additionally, they show potential as antifibrotic agents, indicating a wide range of therapeutic applications (Mohamed, Youssef, Amr, & Kotb, 2008; Ismail & Noaman, 2005).
Dyeing and Textile Industry
In the dyeing and textile industry, certain pyridine derivatives are used to synthesize dyes for polyester fabrics. The dyeing properties and the influence of dispersing agents on these processes are significant areas of research, contributing to the development of new textile dyeing methods and materials (Al-Etaibi, El-Apasery, & Al-Awadi, 2013).
Propriétés
IUPAC Name |
4-ethyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-7-4-6(2)11-9(12)8(7)5-10/h4H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVYOUDSNFUIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=C1)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576173 | |
| Record name | 4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
154267-51-3 | |
| Record name | 4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3105556.png)
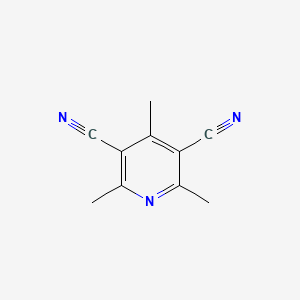

![tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate](/img/structure/B3105577.png)

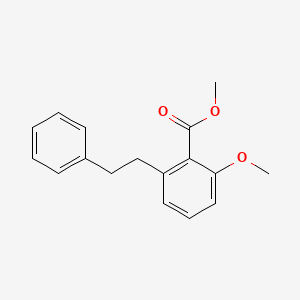
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)
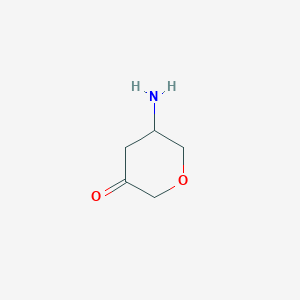

![(4aS,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3105623.png)
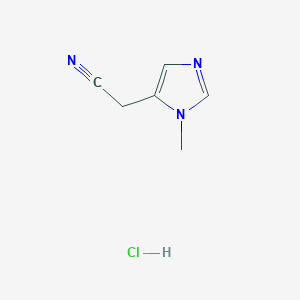
![7-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3105651.png)
